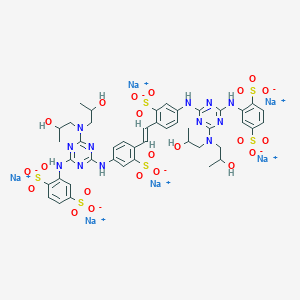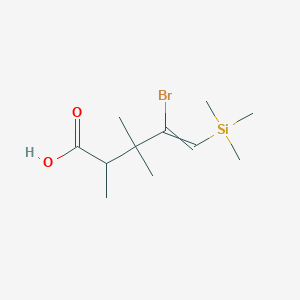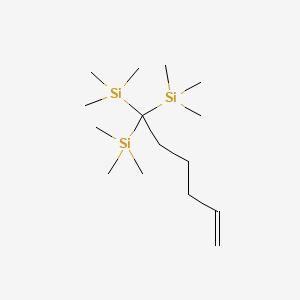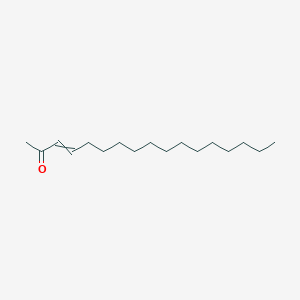
8,8-Dimethoxypentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethoxypentadecane is an organic compound with the molecular formula C17H36O2 It is a derivative of pentadecane, where two methoxy groups are attached to the eighth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxypentadecane typically involves the methoxylation of pentadecane. One common method is the reaction of pentadecane with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{C15H32} + 2\text{CH3OH} \rightarrow \text{C17H36O2} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as zeolites, can enhance the reaction rate and selectivity, making the process more environmentally friendly and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 8,8-Dimethoxypentadecane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 8,8-dihydroxypentadecane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation can be achieved using halogen gases (Cl2, Br2) in the presence of UV light.
Major Products:
Oxidation: 8,8-Dimethoxypentadecanoic acid.
Reduction: 8,8-Dihydroxypentadecane.
Substitution: 8,8-Dichloropentadecane or 8,8-Dibromopentadecane.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethoxypentadecane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure.
Industry: Used as a surfactant and in the formulation of lubricants and emulsifiers.
Wirkmechanismus
The mechanism of action of 8,8-Dimethoxypentadecane involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
8,8-Dihydroxypentadecane: Similar structure but with hydroxyl groups instead of methoxy groups.
8,8-Dichloropentadecane: Similar structure but with chlorine atoms instead of methoxy groups.
8,8-Dibromopentadecane: Similar structure but with bromine atoms instead of methoxy groups.
Uniqueness: 8,8-Dimethoxypentadecane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased hydrophobicity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
618067-94-0 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
8,8-dimethoxypentadecane |
InChI |
InChI=1S/C17H36O2/c1-5-7-9-11-13-15-17(18-3,19-4)16-14-12-10-8-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
OSRXPYBONSVZQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCCCCC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)




![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)



![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)
![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
